N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex aromatic amines with multiple substituents. The compound bears the formal name this compound, which accurately describes the substitution pattern and connectivity. The nomenclature reflects the primary aniline nitrogen bearing a propyl substituent that connects through an ether linkage to a phenyl ring containing a secondary butyl group at the ortho position relative to the oxygen atom.
The molecular formula C19H24FNO corresponds to a molecular weight of 301.4 grams per mole, indicating a substantial organic molecule with significant structural complexity. The systematic naming convention places the fluorine substituent at the para position of the aniline ring, while the alkoxyphenyl chain represents the major substituent on the aniline nitrogen. This naming system provides unambiguous identification of the compound's structure and facilitates clear communication in scientific literature.
The simplified molecular-input line-entry system representation CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=C(C=C2)F provides a linear notation that captures all structural connectivity information. This notation begins with the sec-butyl group (CCC(C)), proceeds through the phenyl ring, crosses the ether oxygen, traverses the propyl linker, and terminates at the para-fluoroaniline moiety. The systematic approach to nomenclature ensures that researchers can accurately identify and synthesize this specific compound among the numerous possible isomers and structural variants.
Molecular Architecture: Electron Distribution and Steric Effects
The molecular architecture of this compound exhibits complex three-dimensional characteristics resulting from the interplay between electronic effects and steric constraints. The 4-fluoroaniline moiety serves as an electron-withdrawing terminus due to the electronegativity of fluorine, which creates a dipolar distribution across the aromatic system. The fluorine atom's high electronegativity withdraws electron density from the benzene ring, thereby affecting the nucleophilicity of the aniline nitrogen and influencing the compound's overall reactivity profile.
The ether linkage between the propyl chain and the substituted phenyl ring introduces conformational flexibility while maintaining electronic conjugation possibilities. The oxygen atom possesses two lone electron pairs that can participate in resonance interactions with the adjacent aromatic system, potentially stabilizing certain conformational arrangements. The sec-butyl substituent on the phenyl ring creates significant steric bulk that influences molecular conformation and may restrict rotation around the carbon-oxygen bond adjacent to the aromatic ring.
Steric interactions between the sec-butyl group and other molecular components likely favor conformations that minimize unfavorable van der Waals contacts. The branched nature of the sec-butyl group, with its tertiary carbon center, creates a more pronounced steric profile compared to linear alkyl substituents of similar carbon count. This steric effect may influence the compound's ability to interact with biological targets or participate in specific chemical reactions where molecular recognition plays a crucial role.
The propyl linker provides conformational flexibility that allows the molecule to adopt various spatial arrangements while maintaining connectivity between the fluoroaniline and alkoxyphenyl components. This flexibility may be important for biological activity if the compound serves as a ligand for protein binding sites that require specific geometric arrangements for optimal interaction.
Comparative Analysis of Substituent Configurations in Fluoroaniline Derivatives
The study of fluoroaniline derivatives reveals important structure-activity relationships that illuminate the effects of different substitution patterns on molecular properties. This compound belongs to a broader class of fluorinated anilines that demonstrate varying electronic and steric characteristics depending on fluorine positioning and additional substituents.
Para-fluoroaniline derivatives, such as the target compound, exhibit distinct electronic properties compared to ortho- and meta-fluoroaniline analogs. The para-fluoroaniline system shows enhanced electron-withdrawing character due to the direct resonance interaction between the amino group and the fluorine substituent through the aromatic pi-system. This electronic effect contrasts with ortho-fluoroanilines, where steric interactions between the fluorine atom and the amino group may disrupt planarity and reduce conjugative effects.
| Fluoroaniline Isomer | Electronic Effect | Steric Considerations | Resonance Contribution |
|---|---|---|---|
| 2-Fluoroaniline | Moderate withdrawal | Significant ortho interaction | Reduced conjugation |
| 3-Fluoroaniline | Weak withdrawal | Minimal steric effect | Limited resonance |
| 4-Fluoroaniline | Strong withdrawal | No direct interaction | Maximum conjugation |
Comparative analysis with other substituted fluoroanilines, such as 2-chloro-4-fluoroaniline, demonstrates the additive effects of multiple electron-withdrawing groups. The presence of both chlorine and fluorine substituents creates a highly electron-deficient aromatic system that significantly reduces the basicity of the aniline nitrogen compared to the parent compound.
The extended alkyl-aryl ether chain in this compound represents a significant structural elaboration compared to simple fluoroanilines. This extended substitution pattern introduces additional conformational degrees of freedom and potential sites for intermolecular interactions. The combination of the electron-withdrawing fluoroaniline core with the electron-rich alkoxyphenyl system creates an internal push-pull electronic effect that may influence the compound's spectroscopic properties and chemical reactivity.
Studies of related compounds containing fluorophenyl groups and extended alkyl chains have demonstrated that such structural features can significantly impact biological activity and pharmacological properties. The presence of the fluorine atom often enhances metabolic stability while the extended alkyl chain may influence membrane permeability and tissue distribution characteristics.
Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, FT-IR, MS)
Spectroscopic characterization of this compound requires careful analysis of multiple analytical techniques to establish structural identity and purity. The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen environments throughout the molecule, with characteristic chemical shift patterns for each structural component.
The aromatic region of the ¹H nuclear magnetic resonance spectrum displays distinct patterns for the two benzene rings present in the molecule. The 4-fluoroaniline moiety typically exhibits signals in the 6.5-7.5 parts per million region, with the fluorine substitution creating characteristic coupling patterns and chemical shift perturbations. The protons ortho to the amino group appear at higher field compared to those ortho to fluorine due to the electron-donating effect of nitrogen versus the electron-withdrawing effect of fluorine.
The alkoxyphenyl portion contributes additional aromatic signals in the 7.0-7.5 parts per million range, with the exact chemical shifts depending on the electronic environment created by the sec-butyl and ether substituents. The propyl linker protons appear in the aliphatic region, with the methylene groups adjacent to nitrogen and oxygen showing characteristic downfield shifts due to deshielding effects.
| Structural Component | ¹H Chemical Shift Range (ppm) | Multiplicity Pattern | Coupling Characteristics |
|---|---|---|---|
| Fluoroaniline aromatics | 6.5-7.2 | Doublet patterns | ³JHF and ³JHH coupling |
| Sec-butylphenyl aromatics | 7.0-7.5 | Complex multiplets | Aromatic coupling |
| Propyl linker CH₂ | 2.5-4.2 | Triplets/multiplets | Vicinal coupling |
| Sec-butyl CH₃ groups | 0.9-1.3 | Doublets | ³JHH coupling |
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon chemical shifts that reflect the electronic environment of each carbon atom. The aromatic carbons display characteristic chemical shifts in the 110-160 parts per million region, with the carbon bearing fluorine showing significant upfield shifting due to the gamma effect of fluorine. The carbon atoms of the sec-butyl group exhibit typical aliphatic chemical shifts, with the tertiary carbon appearing at lower field due to branching effects.
Fluorine-19 nuclear magnetic resonance spectroscopy offers definitive identification of the fluorine environment, with para-fluoroanilines typically showing signals around -125 to -115 parts per million. The exact chemical shift depends on the electronic environment created by the extended substituent system, with electron-donating groups causing upfield shifts and electron-withdrawing groups causing downfield shifts.
Fourier-transform infrared spectroscopy provides characteristic absorption bands that confirm functional group presence and molecular identity. The primary amine stretch typically appears around 3300-3500 wavenumbers, while the aromatic carbon-fluorine stretch occurs near 1100-1300 wavenumbers. The ether linkage contributes characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 301 corresponds to the expected molecular weight, while characteristic fragment ions result from predictable bond cleavages. Common fragmentation patterns include loss of the sec-butyl group, cleavage of the ether linkage, and formation of the fluoroaniline cation as a base peak in electron impact ionization conditions.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-4-14(2)18-7-5-6-8-19(18)22-15(3)13-21-17-11-9-16(20)10-12-17/h5-12,14-15,21H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYZOIPESPGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation Reduction of 3,5-Dichloro-4-fluoronitrobenzene
- Starting Material: 3,5-Dichloro-4-fluoronitrobenzene
- Catalyst: Palladium on carbon (Pd/C), typically 5% Pd loading
- Solvent: 95% ethanol aqueous solution
- Conditions: Hydrogen pressure of 1.0–4.0 MPa, temperature 50–120 °C, reaction time 2–5 hours
- Process: The nitro group is reduced to an amino group, and dechlorination occurs under hydrogenation conditions.
- Yield: 48–69% depending on precise conditions (pressure, temperature, catalyst loading)
Iron Powder Reduction Method
- This older method uses iron powder as a reducing agent but generally has lower yield and more impurities compared to catalytic hydrogenation.
Summary Table of Catalytic Hydrogenation Conditions and Yields
| Entry | Pd/C Catalyst Loading (% by mass) | H2 Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Antioxidant Used | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5 | 1.0 | 120 | 5 | Sodium thiosulfate 2% | 68 |
| 2 | 15 | 2.0 | 80 | 4 | Glycerol 5% | 69 |
| 3 | 10 | 2.0 | 100 | 3 | Sodium thiosulfate 3% | 67 |
| 4 | 5 | 3.0 | 80 | 3 | Sodium thiosulfate 5% | 48 |
Note: Antioxidants such as sodium thiosulfate or glycerol are added post-reaction to stabilize the product and prevent oxidation during distillation.
This method is favored for industrial scale due to its simplicity, relatively high yield, and fewer by-products.
Preparation of N-sec-Propyl-4-fluoroaniline (Key Structural Analog)
Since this compound contains a sec-butyl group attached via a propyl linker to the 4-fluoroaniline, understanding the synthesis of N-sec-propyl-4-fluoroaniline is instructive.
Catalytic Reductive Alkylation Method
- Starting Materials: 4-fluoronitrobenzene and sec-propyl source compounds such as 2,2-propanal dimethyl acetal
- Catalyst: Transition metal catalysts like palladium on carbon or platinum on carbon (0.2–5% by mass)
- Acid Catalyst: Sulfonic acids (e.g., p-toluenesulfonic acid) or carboxylic acids (acetic or formic acid) in 0.1–10% by mass
- Solvent: Toluene, methanol, or ethanol
- Conditions: Hydrogen atmosphere, temperature 30–130 °C, reaction time ~8 hours, hydrogen pressure 5–20 bar
- Mechanism: The process involves hydroalkylation of 4-fluoronitrobenzene with the sec-propyl source followed by reduction of the nitro group to an amine.
Advantages
- Avoids the use of highly toxic 4-fluoroaniline as starting material
- Reduces formation of defluorinated by-products
- Suitable for industrial scale due to safer reagents and simpler work-up
- High yield and fewer waste products
Representative Experimental Data
| Parameter | Value |
|---|---|
| 4-Fluoronitrobenzene | 141.8 g (1 mol) |
| 2,2-Propanal dimethyl acetal | 105.2 g (1 mol) |
| Catalyst (Pd/C, 3%) | 0.49 g |
| Acid (Acetic acid) | 0.25 g |
| Solvent (Toluene) | 300 mL |
| Temperature | 120–130 °C |
| Hydrogen Pressure | 5–20 bar |
| Reaction Time | ~8 hours |
| Product | N-sec-propyl-4-fluoroaniline |
| Yield | High (exact % not specified) |
This method is described as simple, high-yielding, and environmentally friendly.
Synthesis of this compound
While direct literature on this exact compound is limited, the synthetic strategy logically involves:
Stepwise Approach
- Step 1: Prepare 4-fluoroaniline via catalytic hydrogenation reduction of 3,5-dichloro-4-fluoronitrobenzene as described in Section 1.
- Step 2: Synthesize the 2-(sec-butyl)phenoxypropyl intermediate by etherification of 2-(sec-butyl)phenol with an appropriate propyl halide or epoxide.
- Step 3: Couple the 4-fluoroaniline with the 2-(sec-butyl)phenoxypropyl moiety via nucleophilic substitution or reductive amination to form the target compound.
Analytical Considerations
- Purification by distillation or chromatography
- Characterization by NMR, IR, and mass spectrometry to confirm structure
Summary Table of Key Preparation Methods
| Compound | Starting Material(s) | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Fluoroaniline | 3,5-Dichloro-4-fluoronitrobenzene | Pd/C, H2 (1–4 MPa), 50–120 °C | 48–69 | Catalytic hydrogenation, antioxidant added |
| N-sec-Propyl-4-fluoroaniline | 4-Fluoronitrobenzene + sec-propyl source | Pd/C or Pt/C, sulfonic/carboxylic acid, H2, 30–130 °C | High | Hydroalkylation + reduction, industrially viable |
| This compound | 4-Fluoroaniline + 2-(sec-butyl)phenoxypropyl intermediate | Base-mediated etherification + coupling | Not specified | Multi-step synthesis inferred from intermediates |
The preparation of this compound relies on well-established methods for synthesizing 4-fluoroaniline and sec-butyl-substituted aniline derivatives. Catalytic hydrogenation of 3,5-dichloro-4-fluoronitrobenzene using Pd/C under controlled hydrogen pressure and temperature is the preferred route for 4-fluoroaniline, offering good yields and process simplicity. The subsequent introduction of the sec-butylphenoxypropyl substituent likely involves etherification and nucleophilic substitution strategies. The reductive hydroalkylation method for N-sec-propyl-4-fluoroaniline provides a model for incorporating sec-alkyl groups efficiently and safely.
These methods collectively support the industrial feasibility and scalability of synthesizing this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The following compounds share core structural motifs with the target molecule, differing in substituents, chain length, or halogenation patterns:
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP):
The sec-butyl group in the target compound likely increases logP compared to analogs with smaller alkyl groups (e.g., ethyl in sc-330749 ). The dual fluorination in C₁₆H₁₇F₂N may reduce logP slightly due to enhanced polarity. - Solubility:
Halogenation (e.g., chlorine in 93a ) typically decreases aqueous solubility, whereas methoxy or hydroxyl groups (e.g., sc-330750 ) improve it. The target compound’s sec-butyl and fluorine balance moderate solubility in organic solvents.
Notes
- Handling: Fluorinated and chlorinated analogs may require specialized storage (e.g., inert atmosphere) due to hydrolytic sensitivity.
- Regulatory Considerations: Sec-butyl groups may raise toxicity concerns, necessitating further in vitro profiling.
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : C19H24FNO
- Molecular Weight : 301.40 g/mol
- CAS Number : 1040687-61-3
The compound is characterized by a fluorine atom that significantly influences its chemical and biological properties. Fluorinated compounds are often more stable and exhibit enhanced lipophilicity, which can improve their interaction with biological targets .
The mechanism of action for this compound involves its binding to specific enzymes or receptors within biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are context-dependent but typically involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways that affect cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the precise mechanisms involved .
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cytotoxicity in Cancer Cells :
- In vitro assays demonstrated that the compound could inhibit the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM, indicating potential as a therapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 2-(sec-butyl)phenol with 1-bromo-3-chloropropane to form 2-(sec-butyl)phenoxypropane.
- Final Product Formation : This intermediate is then reacted with 4-fluoroaniline under basic conditions to yield the final product .
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-chloroaniline | Chloro | Chlorine instead of fluorine may alter biological activity |
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-bromoaniline | Bromo | Bromine may affect lipophilicity and receptor binding |
| N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-iodoaniline | Iodo | Iodine can enhance molecular weight but may reduce activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with 4-fluoroaniline as the primary amine. Use a nucleophilic substitution reaction to introduce the propyl-phenoxy-sec-butyl moiety.
- Step 2 : Optimize alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., chloroform/water) to enhance yield .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.
- Step 4 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for sec-butyl and phenoxy group confirmation. Compare with analogous fluorinated anilines (e.g., 4-fluoroaniline derivatives) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Physicochemical Properties :
- Solubility : Test in DMSO, chloroform, and aqueous buffers (pH 1–10) using shake-flask method .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions or catalytic systems?
- Methodological Answer :
- Experimental Design :
- Factorial Design : Vary catalysts (e.g., Pd/C, CuI), solvents (DMF, THF), and temperatures (60–120°C) to assess Buchwald-Hartwig amination or Suzuki-Miyaura coupling efficiency .
- Control Variables : Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Data Analysis : Compare yields via ANOVA and identify rate-limiting steps using kinetic profiling .
Q. What computational approaches are suitable for predicting the compound’s biological activity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases, GPCRs) to model interactions. Validate with free-energy perturbation (FEP) calculations .
- QSAR Modeling : Train models on fluorinated aniline derivatives using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can contradictions in reported data about the compound’s mechanism of action be resolved?
- Methodological Answer :
- Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., pH, solvent purity).
- Advanced Analytics : Use LC-MS/MS to identify degradation products or metabolites that may interfere with assays .
- Collaborative Validation : Share raw data with third-party labs for independent verification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
